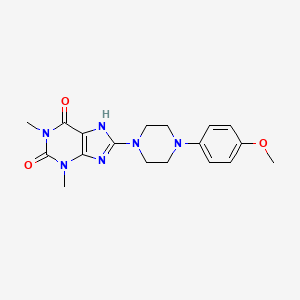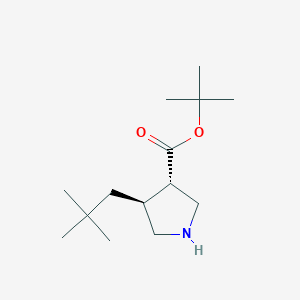
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide, also known as DTEO, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. DTEO is a member of the oxalamide family of compounds and has a molecular weight of 293.41 g/mol.
Aplicaciones Científicas De Investigación
Cancer Research
- Cytotoxic Evaluation and DNA Interaction : A derivative, 3-(2-(dimethylamino)ethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide, demonstrated significant efficacy against resistant melanoma, ovarian, and glioblastoma human cell lines. It inhibits topoisomerase II-mediated DNA relaxation and arrests the cell cycle in certain phases, indicating potential as an anti-cancer agent (Gomez-Monterrey et al., 2011).
Chemical Synthesis
- Synthesis and Biological Activity : Novel derivatives of the compound were synthesized and evaluated for anti-diabetic and anti-inflammatory activities. These derivatives were characterized using various spectroscopic methods (Gopi & Dhanaraju, 2018).
- Hypoxic Activation of Anticancer Agents : A related compound, AQ4N, with dimethylamino N-oxide groups, was studied for its reduction to dimethylamino substituents under hypoxic conditions. This process is crucial for the activation of certain anticancer prodrugs (Nishida, Lee, & de Montellano, 2010).
Material Sciences
- Fluorescent Chemosensor for Zn2+ : A chemosensor based on a similar structure, 3-((2-(dimethylamino)ethyl)amino)-N-(quinolin-8-yl)propanamide, was developed for detecting zinc ions in aqueous solutions. This chemosensor demonstrated a significant fluorescence enhancement in the presence of Zn2+ (Kim et al., 2016).
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-4-13-11(16)12(17)14-7-10(15(2)3)9-5-6-18-8-9/h5-6,8,10H,4,7H2,1-3H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVZMDWHQPNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CSC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)




![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2891644.png)


![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2891648.png)



![ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2891656.png)